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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1360707 is a potent triple reuptake inhibitor (TRI), targeting the serotonin (SERT),
norepinephrine (NET), and dopamine (DAT) transporters. Developed by GlaxoSmithKline, it
was investigated for the treatment of major depressive disorder (MDD). This technical guide
provides an in-depth overview of the core patent information for GSK1360707, focusing on its
in vitro pharmacology and the experimental protocols utilized in its initial characterization.

Core Compound Information

(1S,6R)-6-(3,4-dichlorophenyl)-1-

UPAC Name (methoxymethyl)-3-azabicyclo[4.1.0]heptane
Molecular Formula C14H17CI2NO

Molecular Weight 286.2 g/mol

Patent Applicant GlaxoSmithKline

Key Patent WO0O/2008/031772

In Vitro Pharmacology: Quantitative Data
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The following tables summarize the in vitro binding affinities and functional potencies of
GSK1360707 for the human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity of GSK1360707

Transporter Radioligand Ki (nM)
hSERT [3H]Citalopram 1.3
hNET [*H]Nisoxetine 2.5
hDAT [2H]WIN 35,428 12

Ki (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki
value indicates a higher binding affinity.

Table 2: Monoamine Reuptake Inhibition Potency of GSK1360707

Transporter Substrate ICs0 (NM)
hSERT [3H]5-HT 0.8
hNET [BH]NE 1.8
hDAT [BH]DA 8.6

ICso0 (half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. A lower ICso value indicates a higher
potency.

Signaling Pathway

GSK1360707's mechanism of action involves the simultaneous blockade of SERT, NET, and
DAT. This inhibition leads to an increase in the extracellular concentrations of serotonin,
norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.
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Caption: Mechanism of action of GSK1360707.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the patent

literature for the characterization of GSK1360707.

Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of GSK1360707 for the human serotonin,
norepinephrine, and dopamine transporters.

Materials:

HEK293 cells stably expressing hSERT, hNET, or hDAT.

e Membrane preparation buffer: 50 mM Tris-HCI, pH 7.4.

e Assay buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4.

» Radioligands: [3H]Citalopram for hSERT, [3H]Nisoxetine for hNET, [EBH]WIN 35,428 for hDAT.

e Non-specific binding competitors: 10 uM Paroxetine for h\SERT, 10 uM Desipramine for
hNET, 10 uM GBR 12909 for hDAT.

e GSK1360707 stock solution and serial dilutions.

e 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/B).

 Scintillation cocktail and liquid scintillation counter.

Procedure:

 Membrane Preparation:

o Harvest HEK293 cells expressing the target transporter.

[e]

Homogenize cells in ice-cold membrane preparation buffer.

o

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

[¢]

Resuspend the resulting pellet (cell membranes) in assay buffer.

[e]

Determine protein concentration using a standard method (e.g., Bradford assay).

e Binding Assay:
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o In a 96-well plate, combine:

» 50 pL of assay buffer (for total binding) or non-specific binding competitor (for non-
specific binding).

» 50 pL of radioligand at a concentration near its K-d.
» 50 pL of GSK1360707 at various concentrations.
= 50 pL of the cell membrane preparation (typically 5-20 pg of protein).

o Incubate at room temperature for 60-120 minutes to reach equilibrium.

« Filtration and Washing:

o Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to
separate bound from free radioligand.

o Wash the filters three times with ice-cold assay buffer.
¢ Quantification:
o Place the filters in scintillation vials with scintillation cocktail.
o Measure the radioactivity using a liquid scintillation counter.
» Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the ICso value of GSK1360707 by non-linear regression analysis of the
competition binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/K-d), where
[L] is the concentration of the radioligand and K-d is its dissociation constant.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.benchchem.com/product/b1672351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Membrane Preparation
(HEK293 cells expressing transporter)

!

Incubation
(Membranes + Radioligand + GSK1360707)

!

Filtration
(Separate bound from free radioligand)

!

Washing

!

Scintillation Counting
(Measure radioactivity)

!

Data Analysis
(Calculate Ki)

Click to download full resolution via product page

Caption: Workflow for the radioligand binding assay.

Monoamine Reuptake Inhibition Assays
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Objective: To determine the functional potency (ICso) of GSK1360707 in inhibiting the reuptake
of serotonin, norepinephrine, and dopamine.

Materials:

HEK293 cells stably expressing hSERT, hNET, or hDAT.

o Krebs-Ringer-HEPES (KRH) buffer: 125 mM NacCl, 4.8 mM KCI, 1.3 mM CaClz, 1.2 mM
MgSO0Oa4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

o Radiolabeled substrates: [3H]5-HT for hSERT, [3H]NE for hNET, [3H]DA for hDAT.

o Non-specific uptake inhibitor: 10 uM Fluoxetine for hSERT, 10 uM Desipramine for hNET, 10
UM GBR 12909 for hDAT.

e GSK1360707 stock solution and serial dilutions.

e 96-well cell culture plates.

 Scintillation cocktail and liquid scintillation counter.

Procedure:

e Cell Culture:

o Plate HEK293 cells expressing the target transporter in 96-well plates and grow to
confluence.

o Uptake Assay:

Wash the cells twice with KRH buffer.

o

[¢]

Pre-incubate the cells with various concentrations of GSK1360707 or vehicle in KRH
buffer for 15-30 minutes at 37°C.

[¢]

Initiate the uptake by adding the radiolabeled substrate at a concentration near its K-m.

[¢]

Incubate for a short period (typically 5-15 minutes) at 37°C.
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e Termination and Washing:

o Terminate the uptake by rapidly aspirating the medium and washing the cells three times
with ice-cold KRH buffer.

e Cell Lysis and Quantification:
o Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
o Transfer the lysate to scintillation vials with scintillation cocktail.
o Measure the radioactivity using a liquid scintillation counter.

e Data Analysis:

o Determine the specific uptake by subtracting the non-specific uptake (in the presence of a
high concentration of a selective inhibitor) from the total uptake.

o Calculate the percentage of inhibition for each concentration of GSK1360707.

o Determine the ICso value by non-linear regression analysis of the concentration-response

curve.
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Caption: Workflow for the reuptake inhibition assay.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1672351?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

The patent literature for GSK1360707 provides a solid foundation for understanding its core
pharmacological properties. The in vitro data clearly demonstrate its potent and relatively
balanced inhibition of the three major monoamine transporters. The detailed experimental
protocols outlined herein offer a reproducible framework for the characterization of similar
compounds in drug discovery and development. Further investigation into its in vivo efficacy
and safety profile is necessary to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [GSK1360707: A Technical Deep Dive into its Patented
Core]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672351#gsk1360707-patent-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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